6-ethyl-2-phenylpyrimidin-4(3H)-one

Description

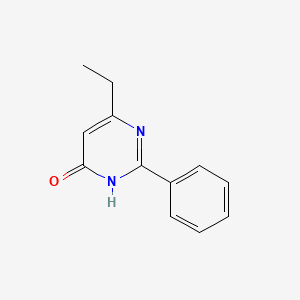

6-Ethyl-2-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered pyrimidine ring with a ketone group at position 4, an ethyl substituent at position 6, and a phenyl group at position 2. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name |

4-ethyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURTKRSYBCVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509350 | |

| Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83501-10-4 | |

| Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-phenylpyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might yield dihydropyrimidinones or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Positive Allosteric Modulators

Recent studies have highlighted the role of 6-phenylpyrimidin-4-one derivatives, including 6-ethyl-2-phenylpyrimidin-4(3H)-one, as positive allosteric modulators of the M1 muscarinic acetylcholine receptor (mAChR). These compounds are being investigated for their potential to treat cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Key Findings:

- Mechanism of Action: These compounds enhance the receptor's response to acetylcholine without directly activating the receptor themselves, which can reduce side effects compared to traditional orthosteric ligands .

- Cooperativity: The derivatives exhibit high cooperativity with acetylcholine, making them promising candidates for further development as therapeutic agents .

Table 1: Summary of Allosteric Modulation Studies

| Compound | Allosteric Affinity | Cooperativity | Intrinsic Efficacy |

|---|---|---|---|

| Compound 2 | High | α > 100 | Low |

| Compound 9i | Moderate | αβ > 100 | Variable |

| Compound 15d | High | α > 100 | Low |

Antimalarial Activity

Another significant application of pyrimidine derivatives is their antimalarial activity. A study investigated hybrids of 4-aminoquinoline and pyrimidine that included compounds similar to this compound. These hybrids were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- In Vitro Efficacy: Several compounds demonstrated potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with minimal cytotoxicity in Vero cell lines .

- In Vivo Studies: Selected hybrids showed promising results in mouse models, indicating their potential for further development as antimalarial agents .

Table 2: Antimalarial Activity of Pyrimidine Hybrids

| Compound | % Parasitemia Suppression (Day 5) | % Parasitemia Suppression (Day 7) | Mean Survival Time (Days) |

|---|---|---|---|

| Compound 7f | 96.42% | 100% | 26.2 |

| Chloroquine | 100% | N/A | N/A |

Synthesis and Structural Insights

The synthesis of this compound involves several chemical modifications that enhance its pharmacological properties. Research has focused on optimizing reaction conditions to improve yields and purity, which is crucial for subsequent biological evaluations.

Synthesis Overview:

Mechanism of Action

The mechanism of action of 6-ethyl-2-phenylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidinone derivatives vary widely based on substituents at positions 2, 5, and 5. Key comparisons include:

Table 1: Structural Comparison of Pyrimidinone Derivatives

Key Observations :

- Electron-donating groups (e.g., ethyl, methoxy) : Increase lipophilicity and may enhance membrane permeability.

- Electron-withdrawing groups (e.g., Cl, NO₂): Improve electrophilicity and binding to electron-rich biological targets .

- Phenyl vs. methyl groups: Phenyl substituents (as in 2-phenylquinazolinone) correlate with higher analgesic activity compared to methyl analogs .

Physicochemical Properties

- Lipophilicity (LogP): A related compound, 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, has an XLogP3 of 0.6, indicating moderate hydrophobicity . The ethyl group in the target compound may increase LogP slightly compared to methyl analogs.

- Solubility: Amino or hydroxyl substituents (e.g., 5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one) improve aqueous solubility via hydrogen bonding .

Biological Activity

6-Ethyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group and a phenyl group. Its chemical structure can be represented as follows:

This structure is crucial for its biological activity, influencing its interactions with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest it may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, compounds with similar structures have been shown to affect the JAK/STAT signaling pathway, which is critical in many cancers.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

-

In Vitro Studies :

- The compound has been tested against various cancer cell lines, showing IC50 values indicative of potent antiproliferative effects. In one study, it was reported to induce apoptosis in A549 (lung cancer) and DU145 (prostate cancer) cells at concentrations ranging from 5 to 10 µM .

- Flow cytometry analysis revealed increased apoptotic cell populations following treatment with the compound, suggesting a dose-dependent response .

-

In Vivo Studies :

- In a mouse model of breast cancer, administration of this compound at doses of 5 mg/kg and 10 mg/kg significantly inhibited tumor growth without notable toxicity . Histological analyses indicated reduced proliferation markers (Ki67) and increased apoptosis markers (Tunel staining) in treated tumors.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds within the pyrimidine class. Below is a summary table highlighting key differences:

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Lung Cancer :

- Case Study on Prostate Cancer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.